An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Proline Analogs in Modern Chemistry
Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on peptides and proteins due to its cyclic structure. This inherent rigidity has made proline and its derivatives invaluable tools in medicinal chemistry, peptide science, and asymmetric catalysis. By modifying the pyrrolidine ring, researchers can fine-tune the stereoelectronic properties of these molecules, leading to enhanced biological activity, increased metabolic stability, and novel catalytic capabilities. Among the vast array of proline analogs, those with substitutions at the C4 position and methylation at the N1 position, such as (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, represent a class of compounds with significant potential in drug discovery and development.
This technical guide provides a comprehensive overview of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid, detailing its chemical structure, stereoselective synthesis, and known and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with proline analogs and for professionals in the field of drug development seeking to leverage the unique properties of this compound.
Chemical Structure and Physicochemical Properties
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a derivative of the amino acid L-proline, featuring two key modifications: a methyl group at the C4 position with trans stereochemistry relative to the carboxylic acid group at C2, and a methyl group on the ring nitrogen (N1).
Molecular Structure:
Figure 1: 2D Chemical Structure of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.
Physicochemical Properties:
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar amino acid derivatives. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the carboxylic acid and the tertiary amine functionalities suggests good polarity. |
| pKa | Two pKa values are expected: one for the carboxylic acid (typically ~2-3) and one for the tertiary amine (typically ~9-10). | These values are general estimates for α-amino acids. |
| Optical Rotation | A specific optical rotation is expected due to the presence of two chiral centers. | The value would need to be determined experimentally. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on C4), the protons on the pyrrolidine ring, and a broad signal for the carboxylic acid proton (typically in the 10-13 ppm range), which would disappear upon D₂O exchange. The chemical shifts and coupling constants of the ring protons would be indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear downfield (typically 170-180 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Stereoselective Synthesis
A robust and stereoselective synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be envisioned in two main stages: the synthesis of the precursor (2S,4R)-4-methylproline, followed by N-methylation.
Stage 1: Synthesis of (2S,4R)-4-Methylproline Precursor
Several highly diastereoselective methods for the synthesis of all four stereoisomers of 4-methylproline have been reported. A general and practical approach starts from readily available chiral precursors, such as glutamic acid, and utilizes an Evans asymmetric alkylation to control the stereochemistry at the C4 position.[1]
Figure 2: General workflow for the synthesis of the (2S,4R)-4-methylproline precursor.
Stage 2: N-Methylation
The final step in the synthesis is the methylation of the secondary amine of the (2S,4R)-4-methylproline precursor. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[2][3] This reaction is advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[3]
Experimental Protocol: Eschweiler-Clarke N-Methylation of (2S,4R)-4-Methylproline
This protocol is a representative procedure based on the well-established Eschweiler-Clarke reaction for amino acids. It should be optimized for the specific substrate.
Materials:
-
(2S,4R)-4-Methylproline (or a suitable protected derivative)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (for pH adjustment)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of (2S,4R)-4-methylproline in water, add an excess of aqueous formaldehyde solution.
-
Cool the mixture in an ice bath and slowly add an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess reagents.
-
Dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point with a suitable acid or base to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid.
Figure 3: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Applications in Research and Drug Development
While specific applications for (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid are not extensively documented, its structural features suggest significant potential in several areas of research and development, primarily based on the known roles of N-methylated and C4-substituted proline analogs.
3.1. Peptide and Peptidomimetic Design
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties.[4] N-methylation can:
-
Increase Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[4]
-
Modulate Conformation: The presence of the N-methyl group influences the cis/trans isomerism of the peptide bond, which can be used to stabilize a desired secondary structure, such as a β-turn.[5] This conformational control is crucial for optimizing binding affinity to biological targets.
-
Improve Membrane Permeability: By replacing an N-H bond with an N-CH₃ group, the number of hydrogen bond donors is reduced, which can lead to increased lipophilicity and improved cell membrane permeability.
The additional C4-methyl group in (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid further constrains the pyrrolidine ring pucker, providing an additional level of conformational control that can be exploited in the design of highly specific peptide-based drugs.
3.2. Asymmetric Catalysis
Proline and its derivatives are widely used as organocatalysts in a variety of asymmetric transformations. The stereoelectronic environment of the pyrrolidine ring is critical to the catalyst's efficacy and stereoselectivity. While the parent compound (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is unlikely to be a catalyst itself due to the N-methylation, its synthesis provides access to a chiral scaffold that can be further functionalized to create novel organocatalysts.
3.3. Potential as a Chiral Building Block
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can serve as a valuable chiral building block for the synthesis of more complex molecules, including natural products and novel pharmaceutical agents. Its well-defined stereochemistry can be transferred to subsequent products, making it a useful starting material in multi-step synthetic campaigns.
Conclusion and Future Outlook
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a structurally intriguing proline analog that combines the conformational constraints of a C4-substituted ring with the advantageous properties conferred by N-methylation. While specific data and applications for this particular molecule are still emerging, the well-established importance of related compounds in medicinal chemistry and catalysis underscores its potential.
The stereoselective synthesis of this compound is achievable through established methodologies, providing a clear path for its preparation and further investigation. Future research efforts should focus on the experimental determination of its physicochemical properties, its incorporation into peptides to study the resulting conformational and biological effects, and its exploration as a chiral scaffold for the development of new chemical entities. As the demand for more sophisticated and effective therapeutic agents continues to grow, the unique structural features of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid make it a promising candidate for further exploration by the scientific community.
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